Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C10H13F3O3. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclohexane ring. This compound is used in various chemical and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of ethyl acetoacetate with trifluoromethyl ketone under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the trifluoromethyl group.
Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Used in organic synthesis but has different functional groups.
Uniqueness
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O3/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWATKRNDNOHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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